N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide is a compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry due to its broad range of biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide typically involves the formation of the benzimidazole ring followed by the introduction of the fluorobenzamide group. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. Subsequent reactions introduce the fluorobenzamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzimidazole or fluorobenzamide moieties .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can enhance its biological activity and stability. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEIQZRMGZIRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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